

butyl methyl trisulfide vs dimethyl trisulfide reactivity

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Compound of Interest

Compound Name: Butyl methyl trisulfide

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A Comparative Guide to the Reactivity of **Butyl Methyl Trisulfide** and Dimethyl Trisulfide

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organosulfur compounds is paramount for applications ranging from drug design to materials science. This guide provides a detailed comparison of the reactivity of **butyl methyl trisulfide** and dimethyl trisulfide, drawing upon available experimental data and established principles of organic chemistry. While extensive quantitative data for dimethyl trisulfide is available, direct comparative experimental studies on **butyl methyl trisulfide** are limited. Therefore, this guide supplements existing data with qualitative analyses based on structural differences.

Executive Summary

Dimethyl trisulfide (DMTS) is a well-studied, volatile organosulfur compound known for its biological activity, including its role as a cyanide antidote.^[1] **Butyl methyl trisulfide**, an unsymmetrical trisulfide, is less documented in terms of its reactivity. The primary differences in their reactivity are anticipated to arise from the steric and electronic effects of the butyl group compared to the methyl group. The bulkier butyl group is expected to sterically hinder reactions at the sulfur atoms, while its greater electron-donating capacity (via hyperconjugation and induction) may influence the stability of the trisulfide linkage and any charged intermediates.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of **butyl methyl trisulfide** and dimethyl trisulfide is essential for understanding their behavior in different chemical environments.

Property	Butyl Methyl Trisulfide	Dimethyl Trisulfide	Data Source
Molecular Formula	C ₅ H ₁₂ S ₃	C ₂ H ₆ S ₃	-
Molecular Weight	168.34 g/mol	126.27 g/mol	-
Boiling Point	~225-230 °C (estimated)	169-171 °C	[2]
Density	~1.05 g/cm ³ (estimated)	1.197 g/cm ³	[2]
S-S Bond Dissociation Energy	Estimated to be slightly lower than DMTS	~45 kcal/mol	[2]

Reactivity Comparison

The reactivity of trisulfides is largely governed by the lability of the sulfur-sulfur bonds. The central S-S bond is generally weaker than the outer S-S bonds, making it susceptible to cleavage.

Thermal Decomposition

Trisulfides undergo thermal decomposition, typically yielding a mixture of other polysulfides.

- Dimethyl Trisulfide:** On heating at 80 °C, DMTS slowly decomposes to a mixture of dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide.[2] This decomposition is attributed to the relatively weak sulfur-sulfur bond.[2]
- Butyl Methyl Trisulfide:** Direct experimental data on the thermal decomposition of **butyl methyl trisulfide** is not readily available. However, it is reasonable to infer that it will also decompose upon heating. The presence of the butyl group may influence the decomposition temperature and the distribution of products. The slightly weaker C-S bond in butyl

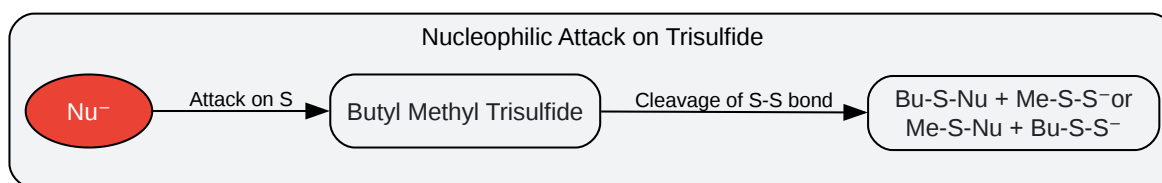
compounds compared to methyl compounds might lead to a more complex mixture of decomposition products.

Nucleophilic Attack

The sulfur atoms in trisulfides are electrophilic and susceptible to attack by nucleophiles. This is a key reaction in many of their biological activities.

- **Dimethyl Trisulfide:** The reaction of DMTS with the strong nucleophile cyanide (CN^-) has been studied kinetically. The reaction rate and activation energy are highly dependent on pH, with the reaction being faster under alkaline conditions where cyanide exists as the more nucleophilic CN^- anion.[3]
- **Butyl Methyl Trisulfide:** No specific kinetic data for the reaction of **butyl methyl trisulfide** with nucleophiles is available. However, the reactivity is expected to be lower than that of DMTS due to steric hindrance from the butyl group, which would impede the approach of a nucleophile to the sulfur atoms.

The general mechanism for nucleophilic attack on an unsymmetrical trisulfide is illustrated below. The nucleophile can attack any of the three sulfur atoms, with the central sulfur often being the most electrophilic.



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Caption: Nucleophilic attack on **butyl methyl trisulfide**.

Redox Reactivity

Trisulfides can be both oxidized and reduced.

- **Dimethyl Trisulfide:** Oxidation of DMTS with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding S-monoxide, $\text{CH}_3\text{S}(\text{O})\text{SSCH}_3$.^[2] DMTS has also been shown to react with hemoglobin, leading to the formation of methemoglobin, indicating its oxidizing potential in a biological context.^[4]
- **Butyl Methyl Trisulfide:** While no specific oxidation studies for **butyl methyl trisulfide** were found, it is expected to undergo similar oxidation reactions. The electronic effect of the butyl group might slightly enhance the electron density on the sulfur atoms, potentially making it more susceptible to oxidation compared to DMTS, though steric factors could counteract this.

Experimental Protocols

Kinetics of the Reaction between Dimethyl Trisulfide and Cyanide^[3]

This protocol describes the experimental setup for studying the reaction kinetics of DMTS with cyanide. A similar approach could be adapted to compare the reactivity of **butyl methyl trisulfide**.

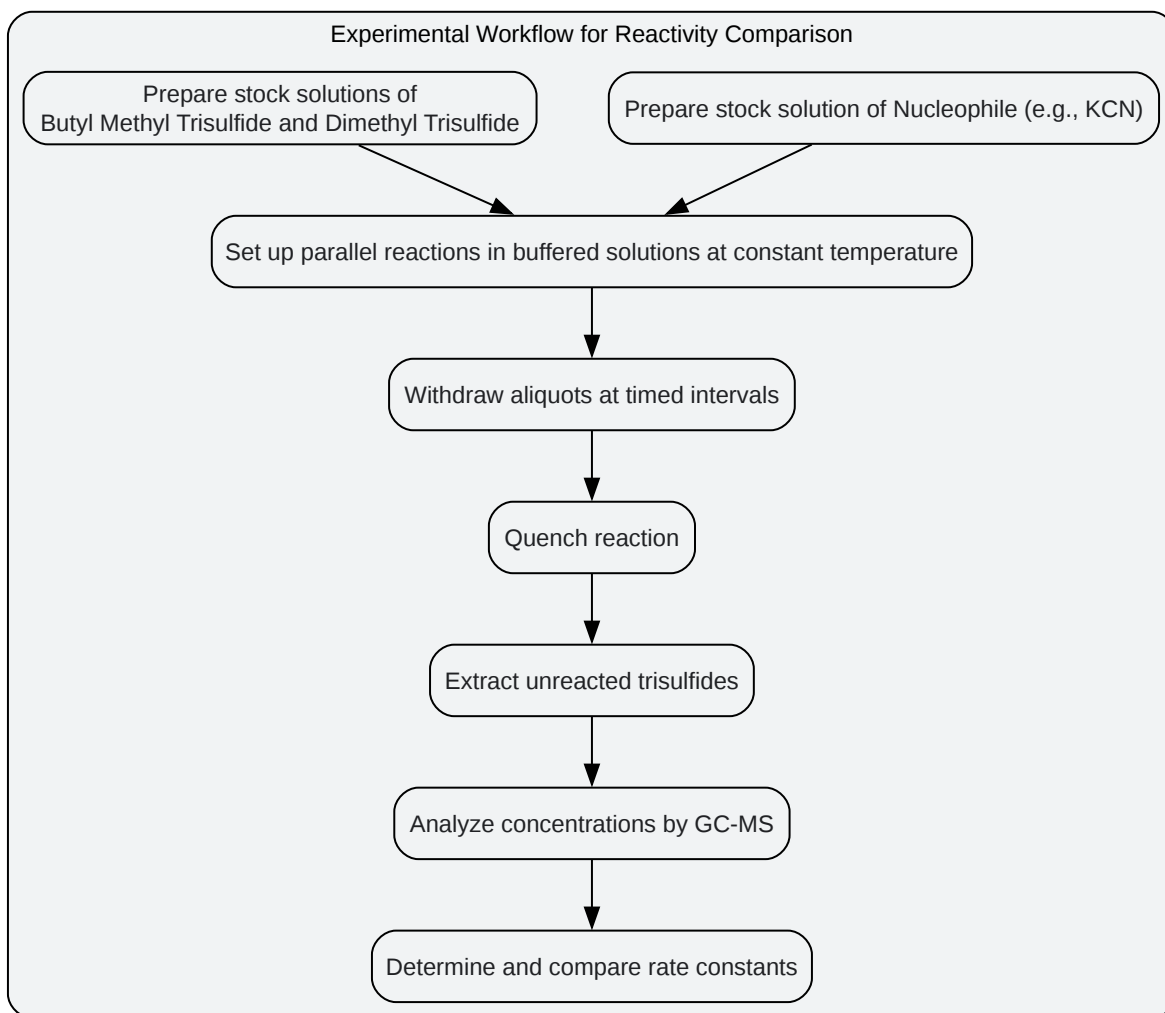
Materials:

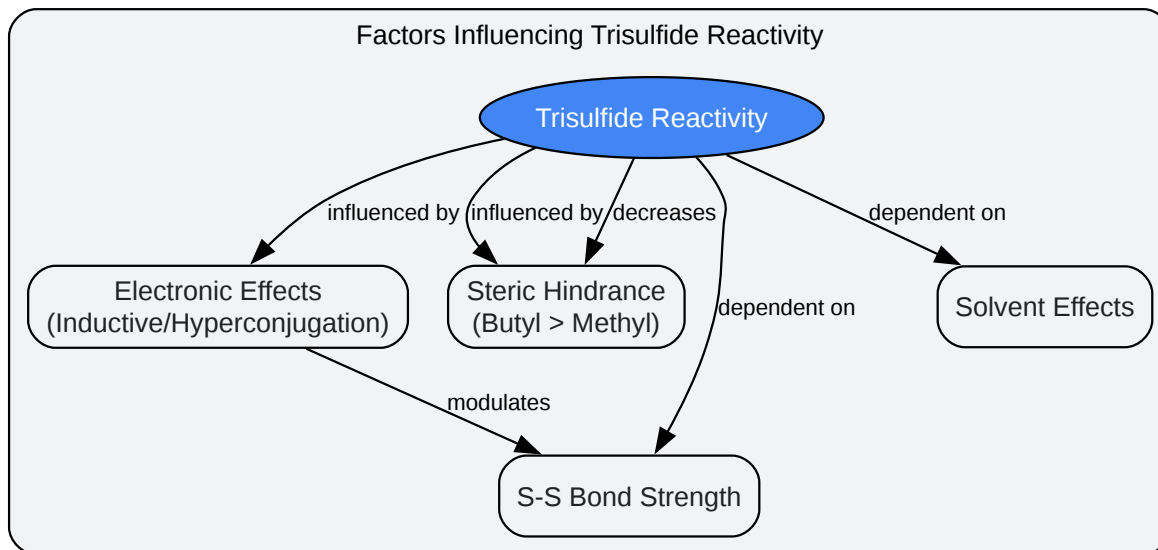
- Dimethyl trisulfide (DMTS)
- Potassium cyanide (KCN)
- Phosphate buffer solutions (various pH values)
- Deionized water
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Prepare stock solutions of DMTS and KCN in deionized water.
- In a series of sealed reaction vials, mix the DMTS and KCN solutions in phosphate buffer of a specific pH.

- Maintain the reaction vials at a constant temperature in a water bath.
- At timed intervals, withdraw aliquots from the reaction mixture.
- Quench the reaction in the aliquots, for example, by rapid cooling or addition of a suitable reagent.
- Extract the remaining DMTS from the aqueous phase using an organic solvent (e.g., hexane).
- Analyze the concentration of DMTS in the organic extract using GC-MS.
- Determine the reaction rate constant by plotting the concentration of DMTS versus time.





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